N-(2-(furan-2-yl)-2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is a chemical compound with the empirical formula C8H11NO2 . It has a molecular weight of 153.18 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C©NCCC1=CC=CO1 . The InChI key for this compound is CFHHYZSJVNNLPO-UHFFFAOYSA-N .Scientific Research Applications
Antifungal Activity
- Synthesis and Antifungal Effects : A study by Kaplancıklı et al. (2013) discussed the synthesis of heterocyclic compounds related to N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, focusing on their potential antifungal effects. The compounds exhibited significant antifungal activity, comparable to the drug ketoconazole, against various fungi species (Kaplancıklı et al., 2013).
Chemical Reactions and Synthesis
- Betti Reaction and Carbo-Piancatelli Rearrangement : Gutnov et al. (2019) explored the Betti reaction involving furfural and acetamide, leading to the formation of N-[furan-2-yl(2-hydroxynaphthalen-1-yl)methyl]acetamide and a new furan derivative via a secondary carbo-Piancatelli rearrangement (Gutnov et al., 2019).
- Maillard Reaction Products : Hofmann (1998) reported the formation of colored compounds, including a furan derivative, during the Maillard reaction involving furan-2-carboxaldehyde and methanol (Hofmann, 1998).
- Furan Formation in Organometallic Reactions : Mccallum et al. (1988) studied the reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, leading to the formation of furan and phenol products (Mccallum et al., 1988).
Catalytic and Chemical Processes
- Synthesis of Chromogen from N-Acetyl-D-Glucosamine : Osada et al. (2013) achieved non-catalytic synthesis of Chromogen I and III from N-acetyl-D-glucosamine, a process related to the chemical behavior of acetamides (Osada et al., 2013).
- Decarboxylative Claisen Rearrangement : Craig et al. (2005) examined furan-2-ylmethyl tosylacetates undergoing decarboxylative Claisen rearrangement, yielding heteroaromatic products (Craig et al., 2005).
Pharmacological Applications
- Antituberculosis Activity : Bai et al. (2011) synthesized N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl)acetamide derivatives, which demonstrated in vitro anti-tuberculosis activities (Bai et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-7(11)10-6-9(12-2)8-4-3-5-13-8/h3-5,9H,6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADDZKGMUMBBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CO1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.